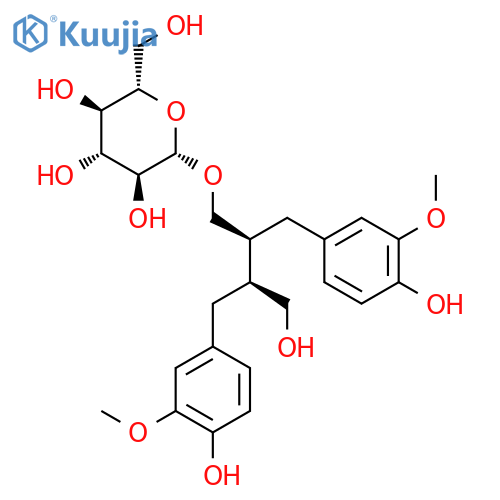Cas no 63320-67-2 (Secoisolariciresinol monoglucoside)
セコイソラリシレシノールモノグルコシド(Secoisolariciresinol monoglucoside)は、リグナン類に分類される天然由来のフェノール性化合物です。主に亜麻種子などに含まれ、高い抗酸化活性を示すことが特徴です。化学的にはグルコースがセコイソラリシレシノールに結合した配糖体構造を有し、水溶性が向上しているため生体利用率に優れます。研究においては、炎症抑制やホルモンバランス調節作用が報告されており、特に植物性エストロゲンとしての機能が注目されています。安定性に優れた中性分子構造を保持しつつ、生体内で代謝を受けやすい特性を併せ持つ点が、機能性素材としての利点となっています。

63320-67-2 structure
商品名:Secoisolariciresinol monoglucoside
Secoisolariciresinol monoglucoside 化学的及び物理的性質
名前と識別子
-
- Secoisolariciresinol monoglucoside
- [ "" ]
- DTXSID101257273
- 63320-67-2
- Secoisolariciresinol 9-O-beta-D-glucopyranoside
- CS-0016680
- Secoisolariciresinol ?-D-glucoside
- HY-N1276
- (2R,3R,4S,5S,6R)-2-[(2R,3R)-4-hydroxy-2,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]butoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
- AKOS040760704
- Secoisolariciresinolmonoglucoside
- 2-[4-hydroxy-2,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]butoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
- CHEBI:139406
- (8R,8'R)-Secoisolariciresinol 9-glucoside
- DA-77776
- Secoisolariciresinol 9-O-I(2)-D-glucopyranoside
-
- インチ: InChI=1S/C26H36O11/c1-34-20-9-14(3-5-18(20)29)7-16(11-27)17(8-15-4-6-19(30)21(10-15)35-2)13-36-26-25(33)24(32)23(31)22(12-28)37-26/h3-6,9-10,16-17,22-33H,7-8,11-13H2,1-2H3
- InChIKey: DRLPXFRWJUZTMG-UHFFFAOYSA-N
- ほほえんだ: COC1=C(C=CC(=C1)CC(CO)C(CC2=CC(=C(C=C2)O)OC)COC3C(C(C(C(O3)CO)O)O)O)O
計算された属性
- せいみつぶんしりょう: 524.22576196g/mol
- どういたいしつりょう: 524.22576196g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 7
- 水素結合受容体数: 11
- 重原子数: 37
- 回転可能化学結合数: 12
- 複雑さ: 654
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 7
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 179Ų
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.42±0.1 g/cm3 (20 ºC 760 Torr),
- ようかいど: 微溶性(1 g/l)(25ºC)、
Secoisolariciresinol monoglucoside 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce59476-500mg |
Secoisolariciresinol Monoglucoside |
63320-67-2 | 98% | 500mg |
¥0.00 | 2023-09-07 | |
| TargetMol Chemicals | TN2198-5 mg |
Secoisolariciresinol monoglucoside |
63320-67-2 | 98% | 5mg |
¥ 3,710 | 2023-07-10 | |
| A2B Chem LLC | AG79153-5mg |
Secoisolariciresinol monoglucoside |
63320-67-2 | 95% | 5mg |
$2900.00 | 2023-12-30 | |
| Aaron | AR00EKVX-5mg |
Secoisolariciresinol monoglucoside |
63320-67-2 | 98% | 5mg |
$753.00 | 2025-02-11 | |
| A2B Chem LLC | AG79153-20mg |
Secoisolariciresinol monoglucoside |
63320-67-2 | 98.0% | 20mg |
$60.00 | 2024-04-19 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce59476-100mg |
Secoisolariciresinol Monoglucoside |
63320-67-2 | 98% | 100mg |
¥0.00 | 2023-09-07 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2198-1 mg |
Secoisolariciresinol monoglucoside |
63320-67-2 | 1mg |
¥2353.00 | 2022-04-26 | ||
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce59476-250mg |
Secoisolariciresinol Monoglucoside |
63320-67-2 | 98% | 250mg |
¥0.00 | 2023-09-07 | |
| TargetMol Chemicals | TN2198-5mg |
Secoisolariciresinol monoglucoside |
63320-67-2 | 5mg |
¥ 18400 | 2024-07-19 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S47150-5 mg |
Secoisolariciresinol monoglucoside |
63320-67-2 | 5mg |
¥4640.0 | 2021-09-07 |
Secoisolariciresinol monoglucoside 関連文献
-
He Gong,Xiaohong Li Analyst, 2011,136, 2242-2246
-
Jing Xu,Chunrui Wang,Yao Zhang,Xu Liu,Xiaoyun Liu,Shenyang Huang,Xiaoshuang Chen CrystEngComm, 2013,15, 764-768
-
4. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001
-
T. Lan,Y. Hu,G. Wu,X. Tao,W. Chen J. Mater. Chem. C, 2015,3, 1888-1892
63320-67-2 (Secoisolariciresinol monoglucoside) 関連製品
- 148244-82-0(Secoisolariciresinol diglucoside)
- 158932-33-3((R,R)-Secoisolariciresinol diglucoside)
- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)
- 1131622-26-8(3-N-Cbz-3-methylbutane-1,3-diamine)
- 156121-15-2(2-(Methoxymethyl)morpholine)
- 1804924-86-4(6-Amino-2-(difluoromethyl)-4-iodopyridine-3-carboxylic acid)
- 869354-99-4(2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(β-D-2-deoxyribofuranosyl)purine)
- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)
- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)
- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)
推奨される供給者
Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
